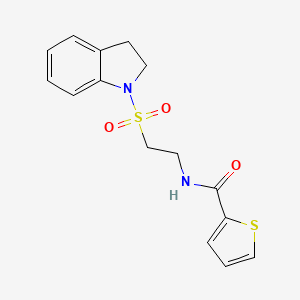

N-(2-(吲哚啉-1-基磺酰)乙基)噻吩-2-羧酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of thiophene derivatives typically involves cyclization reactions and modifications of functional groups to achieve the desired structure. For instance, the synthesis of ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate demonstrates a process where thioamide reacts with 2-chloroacetoacetate, achieving a yield above 60% (Tang Li-jua, 2015). This method might be analogous to pathways for synthesizing N-(2-(indolin-1-ylsulfonyl)ethyl)thiophene-2-carboxamide by modifying the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of thiophene derivatives is characterized using techniques like FT-IR, 1H-NMR, and HR-MS. For example, N-((6-methylpyridin-2-yl)carbamothioyl)thiophene-2-carboxamide and its metal complexes were characterized, revealing detailed structural information through single crystal X-ray diffraction (T. Yeşilkaynak, 2016). Such analyses are crucial for understanding the geometry, bonding, and electronic structure of N-(2-(indolin-1-ylsulfonyl)ethyl)thiophene-2-carboxamide.

Chemical Reactions and Properties

Thiophene derivatives undergo various chemical reactions, offering insights into their reactivity and functional group transformations. For instance, the study on indolylarylsulfones highlights the significance of cyclic substituents at indole-2-carboxamide, affecting the compounds' potency against certain biological targets (G. La Regina et al., 2011). This information can be leveraged to understand the reactivity of N-(2-(indolin-1-ylsulfonyl)ethyl)thiophene-2-carboxamide.

Physical Properties Analysis

The physical properties of thiophene derivatives, such as solubility, melting point, and crystal structure, are determined through experimental studies. The crystal structure of N-(thiophen-2-ylmethyl)thiophene-2-carboxamide provides insights into the molecule's geometry and intermolecular interactions, which are essential for predicting the physical behavior of similar compounds (Şukriye Çakmak et al., 2022).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group behavior, are critical for understanding how thiophene derivatives interact in chemical and biological systems. The study on metal-based drugs using thiophene-2-carboxamide derivatives illustrates the impact of metal complexation on the compounds' antibacterial and antifungal activities (S. Sumrra et al., 2016). Such insights are valuable for predicting and tailoring the chemical properties of N-(2-(indolin-1-ylsulfonyl)ethyl)thiophene-2-carboxamide for specific applications.

科学研究应用

Cyclodesulfurization and Synthesis of Indole Derivatives

研究硫代酰胺及其衍生物,包括类似于“N-(2-(indolin-1-ylsulfonyl)ethyl)thiophene-2-carboxamide”的化合物,已经推动了吲哚衍生物合成的进展。例如,研究已经探索了将环硫化反应扩展到合成1-取代和1,3-二取代-3,4-二氢-9H-吡啶[3,4-b]吲哚衍生物。这些反应展示了硫代酰胺化合物在合成具有潜在药用应用的复杂分子结构方面的实用性(Omar & Yamada, 1966)。

CB1的别构调节

关于吲哚-2-羧酰胺的相关研究已经确定了大麻素类型1受体(CB1)别构调节的关键结构要求。这包括发现具有强效CB1别构调节剂特性的化合物,突出了化学官能团在结合亲和力和协同性中的作用。这些发现对于开发针对内源大麻素系统的新疗法至关重要(Khurana et al., 2014)。

抗病毒和抗微生物应用

已经探索了吲哚N-酰基和N-碳酸酯的合成,作为抗病毒化合物的水溶性前体的潜力。这些衍生物在体外对甲型流感病毒A2和柯萨奇B1病毒表现出高活性,表明它们在开发治疗病毒感染的药物中的实用性(Harnden et al., 1979)。

抗癌活性

对羧酰胺衍生物的研究,包括通过电子结构方法进行详细的化学特性分析,已经指出了潜在的抗肿瘤活性。对这些化合物的生物活性研究,包括与各种蛋白质的对接和分子动力学模拟,突显了它们在设计抗癌药物中的相关性(Al-Otaibi et al., 2022)。

镇痛活性

对N-取代的4-芳基-4-氧代-2-[(3-噻吩-2-基)氨基]丁-2-烯酰胺的研究揭示了它们的镇痛性质。合成的化合物已经被研究用于缓解疼痛,展示了噻吩衍生物在疼痛管理中的治疗应用(Shipilovskikh et al., 2020)。

未来方向

Future research could focus on further exploring the biological activities of “N-(2-(indolin-1-ylsulfonyl)ethyl)thiophene-2-carboxamide” and its derivatives. Given the inhibitory properties of indole derivatives , this compound could potentially be used in the development of new pharmaceutical compounds. Further studies could also investigate the synthesis of new derivatives of this compound and their potential applications.

作用机制

Target of Action

The compound N-(2-(indolin-1-ylsulfonyl)ethyl)thiophene-2-carboxamide, also known as N-[2-(2,3-dihydro-1H-indole-1-sulfonyl)ethyl]thiophene-2-carboxamide, is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets in the body.

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific research on this compound. Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets to modulate these biological processes.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound may influence multiple biochemical pathways

Result of Action

Given the diverse biological activities of indole derivatives , this compound may have a wide range of effects at the molecular and cellular levels

属性

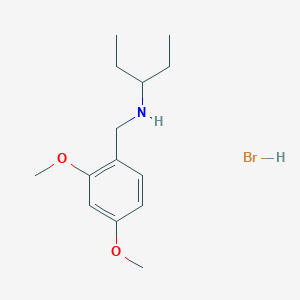

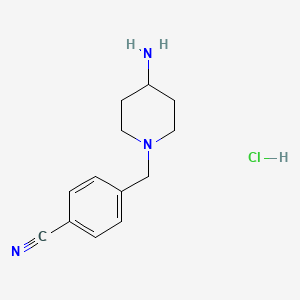

IUPAC Name |

N-[2-(2,3-dihydroindol-1-ylsulfonyl)ethyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3S2/c18-15(14-6-3-10-21-14)16-8-11-22(19,20)17-9-7-12-4-1-2-5-13(12)17/h1-6,10H,7-9,11H2,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPNYJALKNLVXKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)S(=O)(=O)CCNC(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(indolin-1-ylsulfonyl)ethyl)thiophene-2-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[[1-(2-Chlorobenzoyl)piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one](/img/structure/B2497547.png)

![N-[[4-(3-Cyclopropylpyrazol-1-yl)phenyl]methyl]oxirane-2-carboxamide](/img/structure/B2497554.png)

![2-methyl-4-(4-(pyridin-2-yl)piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B2497556.png)

![8-Bromo-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylic acid](/img/structure/B2497559.png)

![2-amino-1-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2497563.png)

![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(5-methylpyrazin-2-yl)methanone](/img/structure/B2497564.png)